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molecular formula C12H10N2O B8373794 Indoaniline

Indoaniline

Cat. No. B8373794
M. Wt: 198.22 g/mol
InChI Key: AQGWPXKACQPGDI-UHFFFAOYSA-N
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Patent
US04675130

Procedure details

0.2 mole (4.5 g) 2-methoxy-5-methyl paraphenylenediamine dihydrochloride is dissolved in 200 cc water and the pH thereof is adjusted to 8 by the addition thereto of ammonia. This solution is immediately added to 0.02 mole (2.74 g) 3-amino-2,6-dimethyl phenol, previously dissolved in 200 cc water. To the resulting mixture there are added 60 cc ammonia 22° Be and 260 cc hydrogen peroxide to make 20 volumes. The mixture is allowed to stand at room temperature for four hours. On filtering the reaction mixture on a suction filter, then are obtained 3.1 g of said indoaniline in crystalline form, which after recrystallization from a mixture of pyridine and water, exhibits a melting point of 145°.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.74 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
260 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.CO[C:5]1[CH:10]=[C:9]([NH2:11])[C:8](C)=[CH:7][C:6]=1[NH2:13].N.N[C:16]1[C:17](C)=[C:18]([OH:23])[C:19](C)=[CH:20][CH:21]=1.OO>O>[CH:16]1[C:21](=[N:13][C:6]2[CH:5]=[CH:10][C:9]([NH2:11])=[CH:8][CH:7]=2)[CH:20]=[CH:19][C:18](=[O:23])[CH:17]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.Cl.COC1=C(C=C(C(=C1)N)C)N
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
2.74 g
Type
reactant
Smiles
NC=1C(=C(C(=CC1)C)O)C
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
N
Name
Quantity
260 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the pH thereof is adjusted to 8 by the addition
FILTRATION
Type
FILTRATION
Details
On filtering the reaction mixture on a suction
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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